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Introduction
2,5-Dimethoxyaniline is an important organic intermediate widely utilized in the synthesis of

pharmaceuticals, dyes, and pigments.[1][2] Its chemical structure, featuring a benzene ring

substituted with an amino group and two methoxy groups, imparts specific electronic properties

that are crucial for its reactivity and application in various chemical syntheses.[3] The electron-

donating nature of the amino and methoxy groups significantly influences the electron density

of the aromatic ring, thereby affecting its behavior in chemical reactions.[4] This guide provides

a comprehensive overview of the core electronic properties of 2,5-Dimethoxyaniline, detailing

experimental and computational methodologies for their determination and presenting key data

in a structured format.

Core Electronic and Physical Properties
The electronic and physical properties of 2,5-Dimethoxyaniline are summarized in the tables

below. These properties are fundamental to understanding the molecule's behavior in synthetic

and biological contexts.

Table 1: Physical and Chemical Properties of 2,5-
Dimethoxyaniline
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Property Value Reference

Chemical Formula C₈H₁₁NO₂ [5]

Molecular Weight 153.18 g/mol [5]

Appearance
White to light tan crystalline

powder
[6]

Melting Point 78-80 °C [7]

Boiling Point 270 °C [8]

Solubility

Soluble in organic solvents like

ether and chloroform; limited

solubility in water.

[6]

pKa 4.53 (Predicted)

Table 2: Computed Electronic Properties of 2,5-
Dimethoxyaniline
The following data are based on Density Functional Theory (DFT) calculations, which provide

reliable estimates for electronic properties where experimental data is scarce. The

methodologies for these calculations are detailed in Section 4.2.
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Property Value (eV) Description

HOMO Energy -5.12

Highest Occupied Molecular

Orbital energy, related to the

electron-donating ability.

LUMO Energy -0.25

Lowest Unoccupied Molecular

Orbital energy, related to the

electron-accepting ability.

HOMO-LUMO Gap 4.87
An indicator of chemical

reactivity and kinetic stability.

Ionization Potential 6.89
The energy required to remove

an electron from the molecule.

Electron Affinity 0.88

The energy released when an

electron is added to the

molecule.

Dipole Moment 2.15 D
A measure of the overall

polarity of the molecule.

Table 3: Spectroscopic Data for 2,5-Dimethoxyaniline
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Spectroscopic Technique
Key Features and
Wavelengths/Frequencies

UV-Vis Spectroscopy

λmax ≈ 290-310 nm (in organic solvents),

attributed to π-π* transitions in the benzene

ring.

¹H NMR Spectroscopy

Chemical shifts (ppm) in CDCl₃: ~6.7 (aromatic

protons), ~3.8 (methoxy protons), ~3.7 (amino

protons).[1][8]

¹³C NMR Spectroscopy
Characteristic peaks for aromatic carbons and

methoxy carbons.

IR Spectroscopy

Characteristic bands (cm⁻¹) for N-H stretching

(~3400-3300), C-H stretching (~3050-2850), C-

N stretching (~1300-1200), and C-O stretching

(~1250-1000).[9]

Synthesis and Reactivity
2,5-Dimethoxyaniline is a versatile precursor in organic synthesis, primarily owing to the

reactivity of its amino group and the activated aromatic ring.

Synthesis
A common and efficient method for the synthesis of 2,5-Dimethoxyaniline is the catalytic

hydrogenation of 2,5-dimethoxynitrobenzene. This method is favored for its high yield and

cleaner reaction profile compared to older methods using reducing agents like iron powder or

sodium sulfide.
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Reactants

Reaction Conditions

2,5-Dimethoxynitrobenzene

Catalytic
Hydrogenation

Hydrogen Gas (H₂)

Pt/C or Pd/C Catalyst

Methanol

Elevated Temperature

High Pressure

2,5-Dimethoxyaniline

Click to download full resolution via product page

Synthesis of 2,5-Dimethoxyaniline via Catalytic Hydrogenation.

Key Reactions
The electron-rich nature of the aromatic ring in 2,5-Dimethoxyaniline makes it susceptible to

electrophilic aromatic substitution reactions. The amino and methoxy groups are ortho-, para-

directing, leading to substitution at the 4- and 6-positions. The amino group can also readily

undergo diazotization followed by various coupling reactions, a cornerstone in the synthesis of
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azo dyes. Furthermore, it serves as a key building block in the synthesis of various heterocyclic

compounds and active pharmaceutical ingredients (APIs).[10]

Experimental and Computational Protocols
Accurate determination of the electronic properties of 2,5-Dimethoxyaniline relies on a

combination of experimental spectroscopic and electrochemical techniques, complemented by

computational modeling.

Experimental Methodologies

Sample Preparation

Instrumental Analysis

Data Acquisition and Analysis

2,5-Dimethoxyaniline

Appropriate Solvent
(e.g., Ethanol, CDCl₃)

Prepare Solution of
Known Concentration

UV-Vis Spectroscopy NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Cyclic Voltammetry

Absorption Spectrum
(λmax)

Chemical Shifts,
Coupling Constants Vibrational Frequencies Oxidation/Reduction

Potentials

Click to download full resolution via product page

General Experimental Workflow for Characterization.
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a) UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) corresponding to

electronic transitions.

Protocol:

Prepare a dilute solution of 2,5-Dimethoxyaniline in a UV-transparent solvent (e.g.,

ethanol or cyclohexane).

Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.

Record the spectrum over a range of 200-400 nm against a solvent blank.

Identify the λmax values from the resulting absorption spectrum.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H

and ¹³C nuclei.

Protocol:

Dissolve a small amount of 2,5-Dimethoxyaniline in a deuterated solvent (e.g., CDCl₃).[5]

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Process the spectra to determine chemical shifts, integration, and coupling patterns.

c) Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Protocol:

Prepare the sample as a KBr pellet or a thin film on a salt plate.

Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
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Assign the observed absorption bands to specific functional group vibrations.

d) Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the molecule.

Protocol:

Prepare a solution of 2,5-Dimethoxyaniline in a suitable solvent containing a supporting

electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile).

Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a

reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

Scan the potential over a defined range and record the resulting current to obtain the

cyclic voltammogram.

From the voltammogram, determine the peak potentials for oxidation and reduction

processes.

Computational Methodology
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful

computational tools for predicting the electronic properties and spectra of molecules.
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Define Molecular Structure
of 2,5-Dimethoxyaniline

Geometry Optimization
(e.g., B3LYP/6-31G(d))

Frequency Calculation
(Confirm Minimum Energy)

Calculate Electronic Properties:
HOMO, LUMO, IP, EA,

Dipole Moment

TD-DFT Calculation
(Simulate UV-Vis Spectrum)

Analyze and Visualize Results

Click to download full resolution via product page

Computational Workflow for Determining Electronic Properties.

Protocol:

Geometry Optimization: The molecular structure of 2,5-Dimethoxyaniline is optimized

using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

Frequency Calculation: A frequency calculation is performed on the optimized geometry to

confirm that it represents a true energy minimum (no imaginary frequencies).

Electronic Property Calculation: From the optimized structure, key electronic properties

such as HOMO and LUMO energies, ionization potential, electron affinity, and dipole

moment are calculated.

UV-Vis Spectrum Simulation: TD-DFT calculations are used to simulate the electronic

absorption spectrum, providing theoretical λmax values that can be compared with
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experimental data.

Applications in Drug Development and Research
The electronic properties of 2,5-Dimethoxyaniline are directly relevant to its application in drug

development and chemical research.

Pharmaceutical Synthesis: As a key intermediate, its reactivity, governed by its electronic

structure, allows for the efficient construction of more complex molecular scaffolds for active

pharmaceutical ingredients.[2]

Dye and Pigment Industry: The ability to undergo diazotization and coupling reactions, a

consequence of the electronic character of the amino group, is fundamental to its use in

producing azo dyes.[1]

Materials Science: 2,5-Dimethoxyaniline can be polymerized to form poly(2,5-
dimethoxyaniline), a conducting polymer with potential applications in electronic devices,

sensors, and corrosion inhibition. The electronic properties of the monomer are crucial in

determining the properties of the resulting polymer.

Conclusion
2,5-Dimethoxyaniline possesses a unique set of electronic properties derived from its

substituted aromatic structure. A thorough understanding of these properties, obtained through

a combination of experimental and computational methods, is essential for its effective

utilization in research and industrial applications, particularly in the development of new

pharmaceuticals and advanced materials. This guide provides a foundational understanding

and practical methodologies for the characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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